Ethyl 2-chloro-2-[(E)-(2-chloro-4-methylphenyl)diazenyl]propanoate
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Overview
Description
Ethyl 2-chloro-2-[(E)-(2-chloro-4-methylphenyl)diazenyl]propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with both chloro and diazenyl functional groups, making it unique in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-2-[(E)-(2-chloro-4-methylphenyl)diazenyl]propanoate typically involves the esterification of 2-chloropropanoic acid with ethanol in the presence of a mineral acid catalyst . The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperatures ensures the efficient production of the ester on a large scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-[(E)-(2-chloro-4-methylphenyl)diazenyl]propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The diazenyl group can be reduced to form amines.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines in basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of alcohols or amines.
Reduction: Formation of primary or secondary amines.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Ethyl 2-chloro-2-[(E)-(2-chloro-4-methylphenyl)diazenyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-2-[(E)-(2-chloro-4-methylphenyl)diazenyl]propanoate involves its interaction with molecular targets such as enzymes or receptors. The chloro and diazenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloropropanoate: Lacks the diazenyl group, making it less reactive in certain chemical reactions.
Methyl 2-chloro-2-[(E)-(2-chloro-4-methylphenyl)diazenyl]propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both chloro and diazenyl functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Properties
CAS No. |
62628-06-2 |
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Molecular Formula |
C12H14Cl2N2O2 |
Molecular Weight |
289.15 g/mol |
IUPAC Name |
ethyl 2-chloro-2-[(2-chloro-4-methylphenyl)diazenyl]propanoate |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-4-18-11(17)12(3,14)16-15-10-6-5-8(2)7-9(10)13/h5-7H,4H2,1-3H3 |
InChI Key |
XMSKYCDSEMXKSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(N=NC1=C(C=C(C=C1)C)Cl)Cl |
Origin of Product |
United States |
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